![molecular formula C8H6BBrO2S B1291902 5-ブロモベンゾ[b]チオフェン-2-ボロン酸 CAS No. 884010-25-7](/img/structure/B1291902.png)

5-ブロモベンゾ[b]チオフェン-2-ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

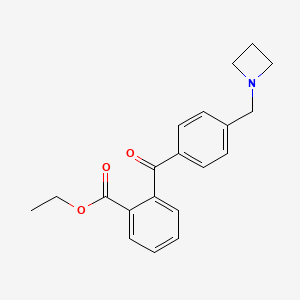

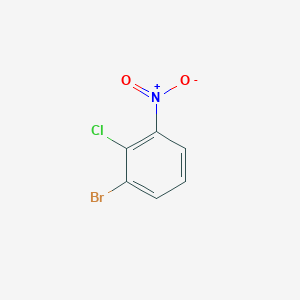

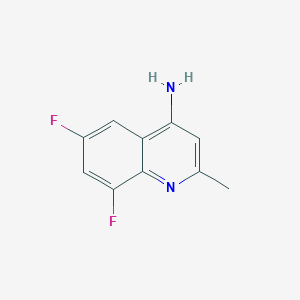

The compound of interest, 5-Bromobenzo[b]thiophene-2-boronic acid, is a brominated thiophene derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated benzo[b]thiophene derivatives and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated benzo[b]thiophene derivatives can be achieved through various methods. For instance, the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one in different solvents leads to the formation of 2- or 5-bromo derivatives, depending on the reaction conditions . Additionally, the Vilsmeier–Haack formylation of the same compound yields a mixture of formyl derivatives, showcasing the reactivity of the thiophene ring towards electrophilic substitution reactions . These findings suggest that the synthesis of 5-Bromobenzo[b]thiophene-2-boronic acid could potentially be achieved through similar bromination strategies, followed by the introduction of the boronic acid group.

Molecular Structure Analysis

The molecular structure of brominated benzo[b]thiophene derivatives is characterized by the presence of bromine atoms, which can significantly influence the electronic properties of the molecule. For example, the crystal structures of products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids reveal hydrogen bonding and weak π-π stacking interactions, which are important for the stability and reactivity of these compounds . These structural features are likely to be relevant for 5-Bromobenzo[b]thiophene-2-boronic acid as well, affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated benzo[b]thiophene derivatives participate in a variety of chemical reactions. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to yield N-substituted amino derivatives, demonstrating the potential for nucleophilic aromatic substitution reactions . Moreover, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of 2-alkynylbenzoic acids indicates the propensity of these compounds to undergo cyclization reactions . The sequential bromination, cyclization, and aromatization reactions using N-bromosuccinimide further illustrate the versatility of brominated benzo[b]thiophene derivatives in synthetic chemistry . These reactions provide a framework for understanding the potential reactivity of 5-Bromobenzo[b]thiophene-2-boronic acid in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzo[b]thiophene derivatives are influenced by the presence of bromine and other substituents on the thiophene ring. The 1H NMR and mass spectra of bromo-compounds provide valuable information about their structure and electronic properties . The reactivity of these compounds in different chemical reactions, such as bromination and formylation, highlights their potential utility as intermediates in organic synthesis . The ability to form cocrystals and engage in hydrogen bonding and π-π interactions also suggests that 5-Bromobenzo[b]thiophene-2-boronic acid may have similar properties, which could be exploited in the design of new materials or pharmaceuticals .

科学的研究の応用

センシングアプリケーション

ボロン酸は、5-ブロモベンゾ[b]チオフェン-2-ボロン酸を含む、さまざまな研究分野でますます利用されています。 それらは、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションでの有用性に繋がります .

バイオラベリング

ボロン酸とジオールの重要な相互作用により、バイオラベリングを含むさまざまな分野で利用できます . これは、生物学的プロセスの追跡と研究に使用できます。

タンパク質操作と修飾

ボロン酸は、タンパク質との相互作用、タンパク質の操作、細胞ラベリングにおいて成長を示してきました . これは、タンパク質の機能と構造を理解するために、生物学および医学研究で使用できます。

分離技術

ボロン酸は、分離技術に使用されています . これらは、ボロン酸との相互作用に基づいて、さまざまな化合物を分離するために使用できます。

治療薬の開発

ボロン酸は、治療薬の開発に使用されています . それらは、さまざまな生物学的効果を持つ新しい薬物を設計および合成するために使用できます .

リン光性センサの合成

5-ブロモベンゾ[b]チオフェン-2-ボロン酸は、銅(II)イオンの定量化のためのリン光性センサの合成に使用されます . これは、銅イオンの検出と定量化のために分析化学で使用できます。

CYP11B1阻害剤の調製

5-ブロモベンゾ[b]チオフェン-2-ボロン酸は、コルチゾール依存性疾患の治療のためのCYP11B1阻害剤の調製に使用されます . これは、コルチゾール関連疾患の新しい治療法の開発に使用できます。

鈴木・宮浦クロスカップリング反応

5-ブロモベンゾ[b]チオフェン-2-ボロン酸は、鈴木・宮浦クロスカップリング反応に使用されます . これは、有機化学で使用される、炭素-炭素結合を形成する化学反応の一種です。

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 5-Bromobenzo[B]thiophene-2-boronic acid is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

将来の方向性

特性

IUPAC Name |

(5-bromo-1-benzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQKSUMPFAJLNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(S1)C=CC(=C2)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629631 |

Source

|

| Record name | (5-Bromo-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884010-25-7 |

Source

|

| Record name | (5-Bromo-1-benzothiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]thiophene-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)